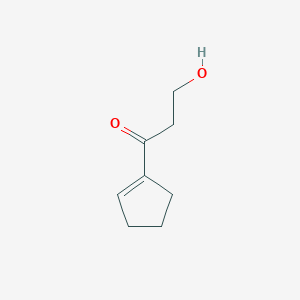
1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one is an organic compound characterized by a cyclopentene ring attached to a hydroxypropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via an aldol condensation, followed by dehydration to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using cyclopentene and propanal. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-(Cyclopent-1-en-1-yl)propan-2-one
- 1-(Cyclopent-1-en-1-yl)methanol
- 1-(Cyclopent-1-en-1-yl)phenylamine
Comparison: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one is unique due to the presence of both a cyclopentene ring and a hydroxypropanone group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 1-(Cyclopent-1-en-1-yl)methanol lacks the ketone functionality, which may affect its reactivity and biological activity.
Properties
CAS No. |
62869-94-7 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C8H12O2/c9-6-5-8(10)7-3-1-2-4-7/h3,9H,1-2,4-6H2 |
InChI Key |
ARLXDXCKTNVICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















